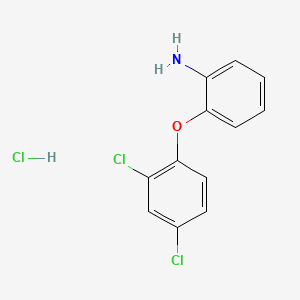

2-(2,4-Dichlorophenoxy)aniline hydrochloride

Description

Contextualization within Aniline (B41778) and Phenoxy Acid Derivative Chemistry

The chemical architecture of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride positions it at the intersection of two significant families of organic compounds: anilines and phenoxy acid derivatives. Aniline, one of the most fundamental aromatic amines, and its derivatives are cornerstone molecules in industrial chemistry. researchgate.net They serve as precursors for a vast array of products, including dyes, polymers, and pharmaceuticals. researchgate.net The presence of the amino group on the aromatic ring makes aniline derivatives versatile intermediates in organic synthesis, capable of undergoing a wide range of chemical transformations. mdpi.comrsc.org

The other key structural component, the 2,4-dichlorophenoxy group, is chemically related to phenoxyacetic acids, a class of compounds that gained prominence in the mid-20th century. ebsco.com Specifically, it shares its chlorinated phenyl ether structure with the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). ebsco.comwikipedia.org Phenoxy herbicides were among the first selective organic herbicides developed, revolutionizing weed control in agriculture. ebsco.comresearchgate.net These compounds function as synthetic auxins, inducing uncontrolled growth in broadleaf plants. wikipedia.orgencyclopedia.pub The study of phenoxy acid derivatives continues to be an active area of research, exploring their biological activities and environmental fate. encyclopedia.pub The combination of these two moieties in one molecule creates a hybrid structure with potential for unique chemical and biological properties, driving its relevance in advanced chemical research.

Historical Perspectives on Related Chemical Entities and Their Academic Significance

The academic and industrial significance of the core structures within 2-(2,4-Dichlorophenoxy)aniline hydrochloride is rooted in over a century of chemical history. Aniline was first isolated in the early 19th century, and its role as a foundational chemical for the synthetic dye industry marked a pivotal moment in industrial organic chemistry. This success spurred extensive research into the reactivity and derivatization of aromatic amines, laying the groundwork for their later use in the development of sulfa drugs, antioxidants for rubber, and other specialty chemicals. researchgate.net

The phenoxy component of the molecule has its own distinct historical lineage, tied to the agricultural revolution of the post-World War II era. researchgate.net The discovery of phenoxyacetic acid herbicides, most notably 2,4-D, in the 1940s provided a transformative tool for agriculture. ebsco.comresearchgate.net For the first time, farmers had an inexpensive and effective method to selectively control broadleaf weeds in cereal crops, significantly boosting yields. researchgate.net The widespread adoption of these herbicides led to extensive academic research into their mode of action, environmental behavior, and the synthesis of new analogues with improved properties. wikipedia.orggoogle.com The convergence of these two historical streams of research—aniline chemistry and phenoxy acid chemistry—provides the foundation for the synthesis and investigation of hybrid molecules like 2-(2,4-dichlorophenoxy)aniline.

Research Trajectories and Evolving Methodologies in Modern Organic Synthesis

The synthesis of molecules like 2-(2,4-Dichlorophenoxy)aniline hydrochloride, which contains a diaryl ether linkage (C-O-C) and an arylamine group (C-N), relies on cornerstone reactions in modern organic chemistry. The construction of the diaryl ether moiety is a classic challenge, with traditional methods often requiring harsh conditions. nih.govscielo.org.mx

Historically, the Ullmann condensation, first reported in the early 1900s, has been a primary method for forming diaryl ether bonds. nih.govscielo.org.mxsynarchive.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. nih.govsynarchive.com While effective, the classical Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. nih.gov Modern research has focused on improving this methodology by developing new catalyst systems and ligands that allow the reaction to proceed under milder conditions with lower catalyst loadings. nih.govacs.orgorganic-chemistry.org

For the formation of the C-N bond in arylamines, the Buchwald-Hartwig amination has become a transformative tool in organic synthesis since its development in the 1990s. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between aryl halides or triflates and a wide variety of amines. wikipedia.orgmychemblog.com The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands has been crucial to the reaction's success, expanding its scope and allowing it to proceed with high efficiency and functional group tolerance. acsgcipr.orgyoutube.com The Buchwald-Hartwig reaction represents a significant advancement over older methods, which often suffered from limited scope and harsh conditions. wikipedia.orgmychemblog.com

These evolving methodologies provide synthetic chemists with powerful and versatile tools to construct complex molecules like 2-(2,4-Dichlorophenoxy)aniline hydrochloride with greater efficiency and control, enabling further exploration of their properties and potential applications. rsc.orgdntb.gov.uanih.gov

| Method | Metal Catalyst | Typical Reactants | Key Features |

| Ullmann Condensation | Copper (Cu) synarchive.com | Aryl Halide + Phenol synarchive.com | Classic method for diaryl ether synthesis; modern versions use ligands for milder conditions. nih.govacs.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium (Pd) libretexts.org | Aryl Halide + Amine libretexts.org | Highly versatile for C-N bond formation; relies on specialized phosphine ligands. wikipedia.orgyoutube.com |

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15;/h1-7H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOKWNPEXKYIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223114 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72782-76-4 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072782764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodological Innovations for 2 2,4 Dichlorophenoxy Aniline Hydrochloride

Strategic Design of Precursor Molecules and Starting Materials

The synthesis of 2-(2,4-dichlorophenoxy)aniline (B1329690) hydrochloride begins with a retrosynthetic analysis that disconnects the central diaryl ether bond. This leads to two primary strategic approaches, each relying on a distinct set of precursor molecules.

Strategy A: Coupling of a Phenol with an Aryl Halide

This is the most common approach, involving the reaction between 2,4-dichlorophenol and a suitably activated aniline (B41778) derivative. The aniline derivative is typically a 2-haloaniline (e.g., 2-fluoroaniline, 2-chloroaniline, 2-bromoaniline, or 2-iodoaniline). The choice of the halogen is critical, as the reactivity in cross-coupling reactions generally follows the trend I > Br > Cl > F.

Alternatively, the synthesis can proceed via a 2-halonitrobenzene, such as 2-chloro-1-nitrobenzene. The diaryl ether is formed first, followed by the reduction of the nitro group to the primary amine. This route is advantageous as the electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution. A similar strategy is employed in the synthesis of the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline, which is prepared by the reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com

Strategy B: Coupling of an Aniline with an Activated Phenol Derivative

While less common for this specific target, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or sulfonate. wikipedia.orgacsgcipr.org In principle, this could involve reacting 2-aminophenol with 1,2,4-trichlorobenzene. However, controlling the regioselectivity to favor reaction at the C1 position over the other chlorine-substituted positions on 1,2,4-trichlorobenzene would be a significant challenge.

The selection of precursors is often dictated by commercial availability, cost, and the specific catalytic system to be employed. For instance, 2,4-dichlorophenol is a readily available industrial chemical used in the synthesis of herbicides like 2,4-D. researchgate.netresearchgate.net Similarly, various haloanilines and halonitrobenzenes are common starting materials in organic synthesis. google.com

| Precursor 1 | Precursor 2 | Key Reaction Type | Rationale |

| 2,4-Dichlorophenol | 2-Iodoaniline or 2-Bromoaniline | Ullmann Condensation / Buchwald-Hartwig C-O Coupling | High reactivity of iodo- and bromo-arenes in cross-coupling reactions. |

| 2,4-Dichlorophenol | 2-Chloronitrobenzene | Ullmann Condensation / SNAr | Nitro group activates the aryl chloride for coupling; followed by nitro reduction. google.com |

| 2-Aminophenol | 1,2,4-Trichlorobenzene | Buchwald-Hartwig C-N Coupling | A potential but less common route due to regioselectivity challenges. |

Optimized Reaction Conditions and Catalytic Systems for Aniline Derivatization

The formation of the diaryl ether bond in 2-(2,4-dichlorophenoxy)aniline is typically achieved through copper- or palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Ullmann Condensation

The classical Ullmann reaction requires harsh conditions, often involving stoichiometric amounts of copper at high temperatures (150-250°C) in polar aprotic solvents like DMF, pyridine, or collidine. google.com These conditions limit the functional group tolerance and can lead to low yields. google.com

Modern variations of the Ullmann condensation employ catalytic amounts of copper and are conducted under significantly milder conditions. cmu.eduacs.org These improved systems utilize various copper(I) sources, bases, and solvents to enhance reactivity and yield. For instance, a convenient and air-insensitive catalyst system uses CuPF₆(MeCN)₄ (5 mol%) with cesium carbonate (Cs₂CO₃) as the base in refluxing toluene or xylene. cmu.edu Other effective copper sources include copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). cmu.edu The use of ligands is sometimes employed to facilitate the catalytic cycle, though ligand-free systems have also been developed. rsc.org

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Developed in the late 1990s, the Buchwald-Hartwig reaction has become a powerful and versatile method for forming C-O bonds. rsc.orgwikipedia.org It generally offers milder reaction conditions, higher yields, and a broader substrate scope compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with the phenol, and finally reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig coupling is highly dependent on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. rug.nl Sterically hindered and electron-rich ligands are often the most effective.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features |

| CuPF₆(MeCN)₄ | None | Cs₂CO₃ | Toluene/Xylene | Reflux | Air-insensitive Cu(I) source, good for coupling benzamides. cmu.edu |

| CuI / Cu₂O | None | K₂CO₃ / Cs₂CO₃ | DMF / Pyridine | 120-160 | Common, inexpensive copper sources; often requires higher temperatures. rsc.orgcmu.edu |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80-110 | Highly active for coupling aryl chlorides and bromides. tcichemicals.com |

| [(cinnamyl)PdCl]₂ | Biarylphosphine Ligands | Cs₂CO₃ | Toluene | 100 | Effective for a wide range of diaryl ether syntheses. rsc.org |

The final step in the synthesis is the conversion of the free base, 2-(2,4-dichlorophenoxy)aniline, to its hydrochloride salt. This is typically achieved by treating a solution of the aniline in an organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, leading to the precipitation of the stable salt.

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity

The synthesis of 2-(2,4-dichlorophenoxy)aniline is, by design, a regioselective process. The desired connectivity is predetermined by the selection of precursors: 2,4-dichlorophenol and an ortho-substituted aniline derivative. The primary challenge to regioselectivity arises from potential side reactions, such as the coupling at other positions if the precursors contain multiple reactive sites.

For instance, if a dihaloaniline were used, the reaction conditions would need to be optimized to favor monosubstitution. Advanced techniques such as Directed ortho Metalation (DoM) can be coupled with Ullmann-type reactions to provide regiospecific access to complex substitution patterns, ensuring the formation of the correct isomer. cmu.edu In the context of the target molecule, using 2-haloaniline and 2,4-dichlorophenol as starting materials directly installs the desired 2-phenoxy and 2,4-dichloro substitution pattern, making the reaction inherently regioselective.

Stereoselectivity

The target molecule, 2-(2,4-dichlorophenoxy)aniline hydrochloride, is achiral, and therefore, stereoselectivity is not a primary concern in its synthesis. However, the principles of stereoselective synthesis would become critical if chiral derivatives were to be synthesized from this scaffold. For example, if a subsequent functionalization introduced a chiral center, a stereoselective approach would be necessary. In palladium-catalyzed reactions, the use of chiral ligands, such as derivatives of BINAP, can induce enantioselectivity in the products. libretexts.org While not directly applicable to the synthesis of the achiral parent compound, this capability is a powerful tool for creating chiral analogues for applications in medicinal chemistry. acs.org

Green Chemistry Principles in Synthetic Route Development

Applying the principles of green chemistry to the synthesis of 2-(2,4-dichlorophenoxy)aniline hydrochloride can significantly reduce its environmental impact. pnas.org Key areas for improvement include catalysis, solvent choice, and energy efficiency. nih.gov

Catalysis over Stoichiometric Reagents : Modern synthetic methods strongly favor catalysis. The move from classical Ullmann reactions, which used stoichiometric or greater amounts of copper, to catalytic systems using either copper or palladium, represents a major green advancement. acsgcipr.orgcmu.edu Catalytic processes reduce metal waste and improve atom economy. pnas.org

Use of Safer Solvents : Traditional diaryl ether syntheses often relied on high-boiling, toxic polar aprotic solvents like DMF and pyridine. google.com Green chemistry principles encourage the substitution of these with safer alternatives. Modern protocols often use solvents with better environmental profiles, such as toluene. acsgcipr.orgnih.gov The development of reactions in greener solvents like water, ionic liquids, or even under solvent-free conditions is an active area of research for diaryl ether synthesis. frontiersin.org

Energy Efficiency : The high temperatures required for classical Ullmann condensations contribute to a large energy footprint. google.com Palladium-catalyzed Buchwald-Hartwig reactions and modern copper-catalyzed systems often proceed at much lower temperatures, thereby reducing energy consumption. acsgcipr.org The use of alternative energy sources, such as microwave irradiation, can also accelerate reactions and improve energy efficiency. frontiersin.org

Atom Economy : The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core green chemistry metric. pnas.org Catalytic cross-coupling reactions generally have higher atom economy than multi-step classical syntheses that may involve protecting groups, which add steps and generate waste. pnas.org

| Green Chemistry Principle | Application in Synthesis of 2-(2,4-Dichlorophenoxy)aniline |

| Catalysis | Use of catalytic Pd or Cu systems instead of stoichiometric copper. rsc.orgcmu.edu |

| Safer Solvents | Replacing DMF/pyridine with toluene or developing reactions in water/ionic liquids. frontiersin.org |

| Energy Efficiency | Modern catalytic methods operate at lower temperatures than classical Ullmann reactions. acsgcipr.org |

| Atom Economy | Direct coupling methods maximize the incorporation of reactant atoms into the final product. pnas.org |

| Waste Prevention | Catalytic routes and optimized conditions reduce the formation of byproducts like dehalogenated starting materials. cmu.edu |

Novel Functionalization and Derivatization Strategies

The 2-(2,4-dichlorophenoxy)aniline scaffold possesses multiple reactive sites, allowing for a wide range of functionalization and derivatization strategies to generate novel compounds for structure-activity relationship (SAR) studies.

Reactions at the Amino Group

The primary amino group is a versatile handle for derivatization. Standard organic transformations can be applied, including:

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Alkylation : Formation of secondary or tertiary amines.

Diazotization : Conversion to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Functionalization of the Aromatic Rings

Both aromatic rings can be functionalized, though their reactivity differs:

Aniline Ring : The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) can be used to introduce new substituents.

Dichlorophenoxy Ring : This ring is deactivated by the two chlorine atoms and the ether linkage. Further electrophilic substitution would be difficult and would likely occur at the position ortho to the ether and meta to the chlorides.

C-H Activation : Modern synthetic methods allow for the direct functionalization of C-H bonds. A palladium-catalyzed C-H olefination directed by the ether oxygen could potentially be used to functionalize the ortho C-H bond of the phenoxy ring. nih.gov

Cross-Coupling Reactions : The chlorine atoms on the phenoxy ring can serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira), although C-Cl bond activation typically requires specialized and highly active catalyst systems.

A recent development in aniline chemistry involves using the C-N bond itself as a site for manipulation, such as in Smiles-Truce rearrangements, which could potentially be adapted for complex molecular editing. rsc.org The versatility of the amino group in directing reactions and serving as a synthetic handle makes it a key feature for creating diverse libraries of compounds based on this core structure. rsc.org

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 2 2,4 Dichlorophenoxy Aniline Hydrochloride

High-Resolution Spectroscopic Methodologies (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy While specific NMR spectral data for 2-(2,4-Dichlorophenoxy)aniline hydrochloride is not extensively published, its structure allows for predictable characterization using 1H and 13C NMR. 1H NMR would reveal the chemical environment of hydrogen atoms, showing distinct signals for the protons on the two aromatic rings and the amine group. 13C NMR spectroscopy would complement this by identifying the carbon skeleton of the molecule. Data from structurally similar compounds, such as various substituted anilines, can be used to infer the expected chemical shifts and coupling constants. rsc.org

Mass Spectrometry (MS) Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound. For 2-(2,4-Dichlorophenoxy)aniline, the free base has a molecular formula of C12H9Cl2NO and a monoisotopic mass of approximately 253.006 Da. nih.govuni.lu In mass spectrometry, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to further confirm the structure. diva-portal.org

Predicted mass spectrometry data for the free base form, 2-(2,4-dichlorophenoxy)aniline, indicates expected adducts that would be observed during analysis. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]+ | 254.01340 |

| [M+Na]+ | 275.99534 |

| [M-H]- | 251.99884 |

| [M+NH4]+ | 271.03994 |

Chromatographic Separation and Quantification Protocols (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the analysis of 2-(2,4-Dichlorophenoxy)aniline. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be used for isolating impurities in preparative separation as well as for pharmacokinetic studies. sielc.com The conditions can be adapted for mass spectrometry detection by replacing phosphoric acid with a volatile alternative like formic acid. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Application | Analytical separation, preparative isolation, pharmacokinetics | sielc.com |

Methods developed for the structurally related compound 2,4-dichlorophenoxyacetic acid (2,4-D) often utilize C18 columns with a mobile phase consisting of acetonitrile, water, and an acid, which is a common approach for such aromatic compounds. deswater.comsemanticscholar.org

Gas Chromatography (GC) Gas chromatography is another key technique for the analysis of volatile and thermally stable compounds. While direct analysis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride might be challenging due to its salt form and polarity, the free base could be analyzed, potentially after a derivatization step to increase volatility. GC methods have been established for related compounds like aniline (B41778) and amine salts of 2,4-D. nih.govuw.edu.pl These methods typically employ capillary columns, such as a Durabond-5MS, and detection via Flame Ionization Detector (FID) or Mass Spectrometry (MS). uw.edu.plepa.gov

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for 2-(2,4-Dichlorophenoxy)aniline hydrochloride has not been identified in the surveyed literature, this technique remains the gold standard for unambiguous structural proof. If suitable crystals were obtained, X-ray diffraction analysis would confirm the connectivity of the atoms and provide insight into the solid-state arrangement of the aniline and dichlorophenoxy moieties, as well as the position of the hydrochloride counter-ion. nih.govresearchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for analyzing complex mixtures. nih.govchemijournal.com These approaches provide two dimensions of data, enhancing both selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS, and particularly its tandem version (LC-MS/MS), is a premier technique for the analysis of compounds like 2-(2,4-Dichlorophenoxy)aniline hydrochloride. ijnrd.org The HPLC methods described previously can be directly coupled to a mass spectrometer. sielc.com This allows for the separation of the target compound from any impurities, followed by its immediate identification and structural confirmation based on its mass and fragmentation pattern. actascientific.com Methods developed for the related compound 2,4-D in complex matrices like corn, soybean, egg, and milk demonstrate the power of LC-MS/MS for sensitive and selective quantification. tdl.orgresearchgate.net Multiple Reaction Monitoring (MRM) is an acquisition mode in tandem MS that provides exceptional specificity and is widely used for quantitative analysis. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a first-rate technique for identifying unknown components in a sample. For 2-(2,4-Dichlorophenoxy)aniline, GC-MS analysis would provide a retention time for the compound and a mass spectrum that can be used as a fingerprint for identification and comparison against spectral libraries. epa.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography (e.g., Reverse-Phase) | Tandem Mass Spectrometry | Quantification and confirmation in complex mixtures. tdl.orgresearchgate.net |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation and identification of volatile components and impurities. epa.govmdpi.com |

Computational Chemistry and Theoretical Investigations of 2 2,4 Dichlorophenoxy Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies employing quantum chemical calculations to investigate the electronic structure or predict the reactivity of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride were identified. Research in this area would typically involve methods such as Density Functional Theory (DFT) or ab initio calculations to determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and atomic charges. However, no such data has been published for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research that has utilized molecular dynamics (MD) simulations to analyze the conformational landscape of 2-(2,4-Dichlorophenoxy)aniline hydrochloride. MD simulations are instrumental in understanding the flexibility of molecules, identifying stable conformers, and studying their behavior in different solvent environments over time. The absence of these studies means there is no data on the dynamic behavior or conformational preferences of this molecule.

Structure-Property Relationship Modeling (excluding intrinsic physical properties)

Biochemical and Molecular Interactions of 2 2,4 Dichlorophenoxy Aniline Hydrochloride in Model Systems

Enzyme Inhibition and Activation Studies (In Vitro Focus)

No in vitro studies detailing the inhibitory or activation effects of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride on specific enzymes were identified in the public domain.

Receptor Binding Profiling (Non-Human/In Vitro)

There is no available data from non-human, in vitro receptor binding assays for 2-(2,4-Dichlorophenoxy)aniline hydrochloride.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Specific studies investigating the cellular uptake mechanisms and subsequent subcellular localization of 2-(2,4-Dichlorophenoxy)aniline hydrochloride in in vitro cell models are not present in the available scientific literature.

Mechanistic Investigations at the Molecular Level (e.g., DNA/protein interactions in cell-free systems)

No cell-free studies examining the direct molecular interactions of 2-(2,4-Dichlorophenoxy)aniline hydrochloride with macromolecules such as DNA or proteins have been published.

Lack of Scientific Data Prevents In-Depth Analysis of 2-(2,4-Dichlorophenoxy)aniline Hydrochloride's Environmental Impact

A comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding the environmental transformation and ecotoxicological effects of the chemical compound 2-(2,4-Dichlorophenoxy)aniline hydrochloride. Despite targeted searches for data on its photodegradation, hydrolysis, microbial metabolism, bioaccumulation, and ecotoxicity, no specific research findings for this particular substance could be located.

The vast majority of environmental research in this chemical class has focused on the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. It is crucial to note that data pertaining to 2,4-D cannot be extrapolated to 2-(2,4-Dichlorophenoxy)aniline hydrochloride due to significant differences in their chemical structures, which fundamentally alter their physical, chemical, and biological properties. The presence of an aniline (B41778) group in the requested compound, as opposed to the acetic acid group in 2,4-D, dictates different environmental interactions and metabolic pathways.

Consequently, without dedicated scientific studies on 2-(2,4-Dichlorophenoxy)aniline hydrochloride, it is not possible to provide a scientifically accurate and informative article on the following topics as requested:

Environmental Transformation and Ecotoxicological Considerations of 2 2,4 Dichlorophenoxy Aniline Hydrochloride

Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems:There are no available studies assessing the toxicity of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride to organisms in aquatic or terrestrial environments.

Due to the strict requirement for scientifically accurate and thorough content focused solely on 2-(2,4-Dichlorophenoxy)aniline hydrochloride, the article cannot be generated at this time. Further empirical research is required to establish the environmental fate and ecotoxicological profile of this compound.

Applications and Advanced Material Science Perspectives Involving 2 2,4 Dichlorophenoxy Aniline Hydrochloride

Role as a Key Intermediate in Complex Organic Synthesis

The chemical architecture of 2-(2,4-dichlorophenoxy)aniline (B1329690) hydrochloride makes it a valuable intermediate in the synthesis of more complex, high-value molecules, particularly heterocyclic compounds. The presence of the primary amine on one of the aromatic rings and the diaryl ether bond are key features that synthetic chemists can exploit.

Research Findings:

The primary amine group can be readily transformed into other functional groups, serving as a handle for building intricate molecular frameworks. For instance, aniline (B41778) and its derivatives are fundamental precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. Palladium-catalyzed reactions involving diarylamine intermediates, which share a structural resemblance to 2-(2,4-dichlorophenoxy)aniline, have been shown to be exceptionally effective for creating diverse heterocyclic systems. nih.gov Through carefully controlled reaction conditions, it is possible to selectively form 5-, 6-, or 7-membered heterocyclic rings. nih.gov

This suggests that 2-(2,4-dichlorophenoxy)aniline is a promising precursor for synthesizing complex structures such as:

Carbazoles: Known for their applications in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.

Acridines: A class of compounds with notable antiseptic and anticancer properties.

Dibenzazepines: The core structure of several anticonvulsant and mood-stabilizing drugs. nih.gov

Furthermore, related chlorinated aromatic amines are crucial intermediates in the production of widely used commercial products. For example, 5-chloro-2-(2,4-dichlorophenoxy)aniline, a structurally similar compound, is a known intermediate in the synthesis of the broad-spectrum antimicrobial agent triclosan. google.com This highlights the industrial relevance of this class of compounds as intermediates for molecules with significant biological activity.

Integration into Polymer and Materials Chemistry

In the realm of materials science, 2-(2,4-dichlorophenoxy)aniline hydrochloride holds potential primarily as a specialized monomer for the synthesis of functional polymers, specifically substituted polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline monomer unit.

Role as a Monomer:

The chemical or electrochemical polymerization of aniline derivatives is a standard method for producing various forms of polyaniline. rsc.orgresearchgate.net By using 2-(2,4-dichlorophenoxy)aniline as the monomer, a novel PANI derivative can be synthesized. The incorporation of the bulky and electron-withdrawing 2,4-dichlorophenoxy group onto the polymer backbone would be expected to significantly alter the material's properties compared to unsubstituted PANI.

Expected Modifications to Polymer Properties:

| Property | Expected Impact of the 2-(2,4-Dichlorophenoxy) Substituent | Rationale |

| Solubility | Increased solubility in common organic solvents. rsc.org | The bulky substituent can disrupt the planarity and inter-chain packing of the polymer, reducing the forces that make unsubstituted PANI insoluble. |

| Morphology | Altered surface structure (e.g., from granular to spherical or hierarchical). rsc.org | The substituent influences the self-assembly and growth of the polymer chains during synthesis. |

| Electrical Conductivity | Modified conductivity. | The electronic effects (inductive and mesomeric) of the substituent can change the electron density along the polymer backbone, affecting charge transport. |

| Sensing Properties | Enhanced selectivity for specific analytes. rsc.org | The unique chemical structure of the substituent can create specific binding sites or interactions with target molecules. |

Role in Cross-Linking:

While the molecule itself is not a cross-linker due to having only one primary amine group, polymers derived from it can be subsequently cross-linked. Cross-linking is a process that chemically joins polymer chains to form a three-dimensional network. thermofisher.com The resulting cross-linked poly(2-(2,4-dichlorophenoxy)aniline) would exhibit enhanced mechanical stability, thermal resistance, and insolubility, making it suitable for applications such as robust thin films or membranes. The primary amine groups within the polymer chain could be targeted by various bifunctional cross-linking reagents. korambiotech.com

Use in Functional Dyes and Pigments

Primary aromatic amines are foundational components in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants used in industries ranging from textiles to printing. nih.govnairaproject.com 2-(2,4-dichlorophenoxy)aniline, as a primary aromatic amine, is an ideal starting material for producing a variety of functional azo dyes.

Synthesis of Azo Dyes:

The synthesis is a well-established two-step process: nih.govunb.cayoutube.com

Diazotization: The primary amine group of 2-(2,4-dichlorophenoxy)aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amine into a highly reactive diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with an electron-rich aromatic compound, known as a coupling component. This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. nairaproject.com

The final color and properties (such as lightfastness and wash fastness) of the dye are determined by the chemical structures of both the diazo component (derived from 2-(2,4-dichlorophenoxy)aniline) and the coupling component. researchgate.net The presence of the dichlorophenoxy group would likely enhance the stability and fastness properties of the resulting dyes. researchgate.net

Potential Azo Dyes from 2-(2,4-Dichlorophenoxy)aniline:

| Coupling Component | Chemical Class of Coupling Component | Resulting Azo Dye Class | Potential Color Range |

| Phenol | Phenol | Hydroxyazo Dye | Yellow to Orange |

| Aniline | Aromatic Amine | Aminoazo Dye | Yellow to Red |

| 1-Naphthol | Naphthol | Naphthylazo Dye | Red to Brown |

| Salicylic acid | Phenolic Acid | Mordant Dye | Varies with metal chelate |

| Resorcinol | Dihydric Phenol | Dihydroxyazo Dye | Orange to Brown |

Development of Sensors and Probes

The structural similarity of 2-(2,4-dichlorophenoxy)aniline to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) makes it a highly relevant compound for the development of specialized chemical sensors and probes. wikipedia.orgnih.gov These sensors are crucial for environmental monitoring of herbicide residues in soil and water. mdpi.com

Applications in Sensor Technology:

Template for Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. In this process, the target molecule (or a close structural analog) is used as a template during polymerization. After synthesis, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target. Due to its close structural resemblance to 2,4-D, 2-(2,4-dichlorophenoxy)aniline would be an excellent template molecule for creating MIPs designed for the selective detection of 2,4-D and related phenoxy herbicides. mdpi.com

Functional Monomer for Sensor Recognition Layers: As discussed previously, this compound can be polymerized to form a substituted polyaniline. This functional polymer can then be used as the active recognition layer in an electrochemical sensor. rsc.org For instance, a thin film of poly(2-(2,4-dichlorophenoxy)aniline) coated onto an electrode could exhibit a specific electrochemical response upon binding with 2,4-D. This approach has been successfully demonstrated using other polymers like polyaniline and polyalizarin for 2,4-D detection. mdpi.comhbku.edu.qadeswater.com

Summary of Potential Sensor Applications:

| Sensor Technology | Role of 2-(2,4-Dichlorophenoxy)aniline | Target Analyte | Principle of Detection |

| Molecularly Imprinted Polymer (MIP) Sensor | Template Molecule | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Selective binding of the analyte to pre-formed cavities in the polymer, causing a measurable signal change (e.g., potentiometric, amperometric). mdpi.com |

| Electrochemical Sensor | Functional Monomer | 2,4-Dichlorophenoxyacetic acid (2,4-D) | The interaction between the analyte and the functionalized polymer film on an electrode surface alters the electrochemical properties (e.g., current, potential). deswater.com |

| Chemical Probe Development | Precursor | Various organic pollutants | Synthesis of larger, more complex molecules that can act as fluorescent or colorimetric probes for specific environmental contaminants. |

Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenoxy Aniline Hydrochloride

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride has traditionally relied on established methods such as the Ullmann condensation. However, the future of its synthesis lies in the adoption of more efficient, sustainable, and versatile methodologies.

Photocatalysis: A promising frontier is the use of photocatalysis for the construction of the diaryl ether linkage. Recent studies have demonstrated the potential of visible-light-induced syntheses of diaryl ethers, which can proceed under milder conditions than traditional methods. researchgate.net Uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to activate the Csp²–O bond at room temperature, offering a novel approach to forming and cleaving this critical bond. acs.org These light-assisted methods could lead to the development of more energy-efficient and selective syntheses of 2-(2,4-Dichlorophenoxy)aniline and its derivatives.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. Biocatalytic approaches, such as the use of nitroreductase enzymes for the reduction of nitroaromatic precursors, present a sustainable alternative to heavy metal catalysts. nih.govacs.org The development of immobilized enzyme systems in continuous flow reactors could enable the efficient and environmentally friendly production of the aniline (B41778) moiety of the target compound. nih.govacs.org

Advanced Catalysts: The evolution of catalyst design is also a critical area of research. Nano-sized metal catalysts, for instance, have demonstrated high efficacy in Ullmann-type C–O cross-coupling reactions due to their high surface-to-volume ratio. nih.gov The development of novel, reusable, and highly active catalysts, including those based on non-precious metals, will be instrumental in making the synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride more economical and sustainable. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. mdpi.com The application of flow chemistry to the synthesis of aniline derivatives has already shown promise. mdpi.comresearchgate.net Future research will likely focus on developing integrated flow processes for the multi-step synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride, potentially combining catalytic steps in a seamless and automated fashion.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride is crucial for process optimization. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights into these processes in real-time.

In Situ Monitoring: Techniques such as high-resolution nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed for the in situ monitoring of reaction progress. longdom.org This allows for the direct observation of intermediates and byproducts, providing valuable data for mechanistic elucidation and the optimization of reaction conditions.

Ultrafast Spectroscopy: The development of ultrafast spectroscopic methods enables the study of molecular and electronic dynamics on extremely short timescales. spectroscopyonline.com These techniques could be applied to investigate the transient species and excited states involved in photocatalytic syntheses of the diaryl ether linkage, offering a detailed picture of the reaction pathway. spectroscopyonline.com

Imaging Spectroscopy: The combination of spectroscopy with imaging technologies, such as hyperspectral imaging, can provide spatially resolved chemical information. longdom.org This could be particularly useful for studying heterogeneous catalytic systems, allowing for the visualization of catalyst active sites and the distribution of reactants and products on the catalyst surface.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from the prediction of reaction outcomes to the design of novel synthetic routes. mit.edunih.govjetir.org

Catalyst and Ligand Design: Machine learning algorithms can be used to screen vast libraries of potential catalysts and ligands for Ullmann-type coupling reactions, identifying candidates with improved activity and selectivity. beilstein-journals.org This data-driven approach can accelerate the discovery of next-generation catalysts for the synthesis of diaryl ethers.

Process Optimization: AI can be integrated with automated synthesis platforms to create self-optimizing systems. These systems can continuously monitor reaction parameters using in situ analytical techniques and use machine learning algorithms to adjust conditions in real-time to maximize yield and minimize waste.

Sustainable Chemistry and Circular Economy Approaches

The principles of sustainable chemistry and the circular economy are increasingly influencing the design of chemical processes. Future research on 2-(2,4-Dichlorophenoxy)aniline hydrochloride will undoubtedly focus on minimizing its environmental impact.

Green Solvents and Reagents: A key aspect of sustainable chemistry is the use of environmentally benign solvents and reagents. ijpsjournal.commdpi.comresearchgate.net Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of the target compound could significantly reduce its environmental footprint. researchgate.net

Atom Economy and Waste Valorization: The development of synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a central goal of green chemistry. rsc.org Furthermore, exploring opportunities to valorize any byproducts or waste streams from the synthesis can contribute to a more circular chemical economy.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. ijpsjournal.commdpi.com Applying this technology to the synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride could lead to shorter reaction times and reduced energy consumption. ijpsjournal.commdpi.com

Exploration of Novel Bio-inspired Applications (Non-human/non-clinical focus)

While the clinical applications of this compound are outside the scope of this discussion, there are intriguing possibilities for its use in non-human, bio-inspired contexts.

Agrochemicals: The structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide. orst.eduwikipedia.orgmt.gov Future research could explore whether 2-(2,4-Dichlorophenoxy)aniline hydrochloride or its derivatives exhibit any herbicidal, fungicidal, or insecticidal properties. Its mode of action could be investigated to determine if it mimics natural plant auxins, similar to 2,4-D. mt.gov

Material Science: The unique electronic and structural properties of diaryl ethers and anilines make them interesting building blocks for novel materials. Investigations could focus on the potential of 2-(2,4-Dichlorophenoxy)aniline hydrochloride as a monomer for the synthesis of specialty polymers with tailored thermal, optical, or electronic properties.

Biomimetic Catalysis: The structure of the compound could serve as inspiration for the design of novel catalysts. For instance, the diaryl ether moiety is found in various natural products with specific biological activities. nih.gov Studying how this structural motif interacts with biological systems could inform the development of new biomimetic catalysts for a range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,4-dichlorophenoxy)aniline hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution. For example, reacting 2,4-dichlorophenol with 2-nitrochlorobenzene under alkaline conditions to form 2-(2,4-dichlorophenoxy)nitrobenzene, followed by reduction (e.g., catalytic hydrogenation or Fe/HCl) to yield the aniline derivative. The hydrochloride salt is then obtained via acid treatment. Purity can be confirmed using HPLC (≥98% purity thresholds) and NMR for structural validation .

Q. How should researchers safely handle and store 2-(2,4-dichlorophenoxy)aniline hydrochloride to minimize exposure risks?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) due to incompatibility risks .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in cool (<20°C), dry environments. Separate from metals (e.g., aluminum, zinc) and moisture to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual solvents, byproducts).

- NMR (¹H/¹³C) : Confirms the aromatic substitution pattern and hydrochloride salt formation.

- FT-IR : Validates functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, NH₂ bending modes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound?

- Methodological Answer :

- In vitro assays : Perform Ames tests to assess mutagenicity and mammalian cell transformation assays (e.g., BALB/3T3) to evaluate carcinogenic potential.

- In vivo models : Conduct chronic exposure studies in rodents (e.g., 18–24 months) with histopathological analysis of lung and liver tissues, referencing limited evidence of carcinogenicity in structurally related compounds .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to buffers (pH 2–12) at 40–60°C for 1–3 months. Monitor degradation via LC-MS and quantify half-life using Arrhenius kinetics.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen/air atmospheres .

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., DNA, proteins)?

- Methodological Answer :

- Spectroscopic binding studies : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to DNA (e.g., calf thymus DNA) or serum albumin.

- Molecular docking simulations : Model interactions with receptor targets (e.g., aryl hydrocarbon receptor) using software like AutoDock Vina, guided by structural analogs .

Q. What strategies mitigate interference from this compound in environmental sample analysis (e.g., soil, water)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.